1,2,4,5-Tetrazine-3,6-dicarboxylic acid

Corrosion inhibition Sol-gel coating 316L stainless steel

1,2,4,5-Tetrazine-3,6-dicarboxylic acid (DCTZ, CAS 117943-07-4) is a fully aromatic, electron-deficient heterocycle bearing two carboxylic acid substituents at the 3- and 6-positions of the s-tetrazine ring. The compound exhibits a predicted pKa of 0.91 ± 0.10 , confirming its strong acidity, and an estimated water solubility of approximately 305.6 g/L at 25 °C.

Molecular Formula C4H2N4O4
Molecular Weight 170.08 g/mol
Cat. No. B7901520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrazine-3,6-dicarboxylic acid
Molecular FormulaC4H2N4O4
Molecular Weight170.08 g/mol
Structural Identifiers
SMILESC1(=NN=C(N=N1)C(=O)O)C(=O)O
InChIInChI=1S/C4H2N4O4/c9-3(10)1-5-7-2(4(11)12)8-6-1/h(H,9,10)(H,11,12)
InChIKeyAXOPFPWGMCWLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrazine-3,6-dicarboxylic acid (DCTZ): Essential Procurement Criteria for a Multifunctional Heterocyclic Building Block


1,2,4,5-Tetrazine-3,6-dicarboxylic acid (DCTZ, CAS 117943-07-4) is a fully aromatic, electron-deficient heterocycle bearing two carboxylic acid substituents at the 3- and 6-positions of the s-tetrazine ring . The compound exhibits a predicted pKa of 0.91 ± 0.10 , confirming its strong acidity, and an estimated water solubility of approximately 305.6 g/L at 25 °C . These properties, together with the inherent redox activity and inverse-electron-demand Diels–Alder (IEDDA) reactivity of the tetrazine core, position DCTZ as a versatile intermediate for coordination chemistry, materials science, and bioorthogonal chemistry.

Why 1,2,4,5-Tetrazine-3,6-dicarboxylic acid Cannot Be Swapped with Generic Tetrazine Derivatives


Seemingly minor structural perturbations to the 3,6-positions of the s-tetrazine scaffold profoundly alter the electronic character, stability, solubility, and biological performance of the resulting molecule. For instance, reduction of the aromatic tetrazine to the 1,4-dihydro form eliminates the characteristic electron deficiency required for IEDDA reactivity and drastically lowers oxidation potential, while esterification of the carboxylic acid groups neutralises the strong acidity (pKa ~0.9) that governs aqueous solubility and metal-coordination capacity . Likewise, replacing the carboxyl substituents with hydrazino groups (DHDTZ) results in an 8-fold change in minimum inhibitory concentration (MIC) against bacterial strains and a reversal of corrosion inhibition efficacy [1]. Consequently, even closely related tetrazines are not functionally interchangeable, and procurement must be based on application-specific performance data.

Quantitative Differentiation Evidence: 1,2,4,5-Tetrazine-3,6-dicarboxylic acid vs. Closest Analogs


Corrosion Inhibition: DCTZ Provides Superior Protection on 316L Stainless Steel Relative to DHDTZ

In a direct head-to-head study using potentiodynamic scanning (PDS) on 316L stainless steel, the acidic DCTZ demonstrated superior corrosion protection compared to the 3,6-dihydrazino analog DHDTZ when incorporated as an additive in a sol-gel coating [1]. The study attributed the enhanced performance to the acidic nature of DCTZ, which promotes better interaction with the metal oxide surface.

Corrosion inhibition Sol-gel coating 316L stainless steel

Antibacterial Potency: DHDTZ Exhibits an 8-Fold Lower MIC than DCTZ Against Staphylococcus epidermidis

When evaluated against the biofilm-forming bacterium Staphylococcus epidermidis CSF 41498, the dihydrazino derivative DHDTZ achieved a minimum inhibitory concentration (MIC) of 31 ppm, whereas DCTZ required a substantially higher concentration of 250 ppm to inhibit bacterial growth [1]. This represents an 8-fold difference in antibacterial potency.

Antibacterial coating Minimum inhibitory concentration Staphylococcus epidermidis

Radical Scavenging Activity: DHDTZ Surpasses DCTZ in DPPH and FRAP Assays

Concentration-dependent antioxidant capacity was confirmed by both DPPH radical scavenging activity and ferric reducing antioxidant power (FRAP) assays; in both assays, DHDTZ exhibited higher activity than DCTZ [1]. While the study did not report absolute IC50 values for each compound, the relative ranking was consistent across the two orthogonal antioxidant methods.

Antioxidant capacity DPPH assay FRAP assay

pKa and Ionization: DCTZ Is a Strong Acid (pKa 0.91) That Enables pH-Controlled Solubility and Coordination

The predicted pKa of 1,2,4,5-tetrazine-3,6-dicarboxylic acid is 0.91 ± 0.10 , indicating that the compound is fully deprotonated at physiological pH and in most aqueous environments. By contrast, the parent 1,2,4,5-tetrazine and its simple alkyl- or aryl-substituted derivatives lack acidic protons and remain un-ionized, severely limiting their water solubility and their ability to coordinate metal ions through charge-assisted interactions. The dianionic form of DCTZ is expected to exhibit substantially higher aqueous solubility and can serve directly as a ditopic linker for metal-organic framework (MOF) synthesis without requiring a pre-hydrolysis step that would be necessary for the corresponding dimethyl ester .

Acidity pKa Solubility Coordination chemistry

Validated Application Scenarios for 1,2,4,5-Tetrazine-3,6-dicarboxylic acid


Acidic Sol-Gel Corrosion-Protection Coatings for Stainless Steel

DCTZ is the tetrazine additive of choice for sol-gel anticorrosion coatings on 316L stainless steel, outperforming DHDTZ in electrochemical protection as demonstrated by potentiodynamic scanning [1]. Procurement for this application should prioritise DCTZ over other 3,6-disubstituted tetrazines.

Direct Linker for Metal-Organic Framework (MOF) Synthesis

The dianionic form of DCTZ can directly bind to metal nodes (e.g., Zn²⁺, Zr⁴⁺, Al³⁺) without the need for ester hydrolysis, making it a more convenient MOF linker than dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, which requires a separate deprotection step . MOFs incorporating DCTZ have been explored for photocatalytic wastewater treatment [2].

Precursor for Bioorthogonal Click-Chemistry Reagents

The carboxylic acid groups of DCTZ provide a convenient handle for amidation or esterification to generate activated tetrazine esters with high IEDDA reactivity [1]. While the free acid exhibits lower reactivity than the dimethyl ester in some cycloadditions, its direct conjugation capability is advantageous for bioconjugation strategies that require a free carboxylate for subsequent coupling.

Comparative Benchmarking in Tetrazine Structure-Activity Relationship (SAR) Studies

When establishing SAR for 3,6-disubstituted tetrazines in antibacterial, antioxidant, or corrosion-inhibition applications, DCTZ serves as a well-characterised reference compound with publicly available MIC (250 ppm vs. S. epidermidis) [1], antioxidant ranking, and corrosion performance data against which new analogs can be quantitatively benchmarked.

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